molecular formula C17H12Cl3N3O2S2 B10880996 N-(4-chlorophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(4-chlorophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B10880996
M. Wt: 460.8 g/mol
InChI Key: QVOUFPIGTXSCAU-UHFFFAOYSA-N
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Description

N~1~-(4-CHLOROPHENYL)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of chlorinated phenyl groups, a thiadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-CHLOROPHENYL)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the 2,4-DICHLOROPHENOXYMETHYL Group: This step involves the reaction of the thiadiazole intermediate with 2,4-dichlorophenol in the presence of a base to form the corresponding ether.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 4-chloroaniline and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-CHLOROPHENYL)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or thiols.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N~1~-(4-CHLOROPHENYL)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent.

    Agricultural Science: The compound is investigated for its herbicidal and pesticidal properties.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(4-CHLOROPHENYL)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE involves interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell proliferation.

    Pathways Involved: It may interfere with cellular pathways such as DNA replication or protein synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-(4-BROMOPHENYL)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
  • **N~1~-(4-FLUOROPHENYL)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE

Uniqueness

N~1~-(4-CHLOROPHENYL)-2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H12Cl3N3O2S2

Molecular Weight

460.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H12Cl3N3O2S2/c18-10-1-4-12(5-2-10)21-15(24)9-26-17-23-22-16(27-17)8-25-14-6-3-11(19)7-13(14)20/h1-7H,8-9H2,(H,21,24)

InChI Key

QVOUFPIGTXSCAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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